1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one
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Overview
Description
1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one is an aromatic ketone with the molecular formula C13H16O2 This compound is characterized by the presence of a hydroxy group, a methylbutenyl group, and an ethanone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 3-methylbut-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of this compound.
Reduction: Formation of 1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Properties
CAS No. |
850312-50-4 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-[4-(1-hydroxy-2-methylbut-3-en-2-yl)oxyphenyl]ethanone |
InChI |
InChI=1S/C13H16O3/c1-4-13(3,9-14)16-12-7-5-11(6-8-12)10(2)15/h4-8,14H,1,9H2,2-3H3 |
InChI Key |
JXAIRCQPQSEYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C)(CO)C=C |
Origin of Product |
United States |
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